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6-Chloro-N-pyridin-4-ylnicotinamide Documentation Hub

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  • Product: 6-Chloro-N-pyridin-4-ylnicotinamide
  • CAS: 1090481-07-4

Core Science & Biosynthesis

Foundational

Precision Target Deconvolution: The 6-Chloro-N-pyridin-4-ylnicotinamide Scaffold

This technical guide details the target deconvolution strategy for 6-Chloro-N-(pyridin-4-yl)nicotinamide , a representative "privileged scaffold" in kinase discovery.[1] This molecule features a bis-pyridine amide core,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the target deconvolution strategy for 6-Chloro-N-(pyridin-4-yl)nicotinamide , a representative "privileged scaffold" in kinase discovery.[1] This molecule features a bis-pyridine amide core, structurally homologous to known inhibitors of ROCK (Rho-associated kinase) and PKC , while also sharing features with NAMPT inhibitors.[1]

[1]

Executive Summary

6-Chloro-N-(pyridin-4-yl)nicotinamide represents a classic "privileged structure" in medicinal chemistry.[1] Its architecture—a nicotinamide core coupled to a 4-aminopyridine tail—is highly characteristic of ATP-competitive kinase inhibitors, particularly those targeting the AGC kinase family (e.g., ROCK, PKC, PKA).

However, its structural simplicity poses a challenge: promiscuity . The "pyridin-4-yl" moiety is a potent hinge-binder, often leading to multi-kinase activity.[1] This guide outlines a rigorous, self-validating workflow to transition this molecule from a "phenotypic hit" to a validated "target-engaged probe."

Phase 1: Structural Forensics & In Silico Profiling

Before wet-lab experimentation, we must analyze the pharmacophore to prioritize the screening library.

The Pharmacophore Hypothesis

The molecule consists of two critical domains:

  • The Hinge Binder (The "Warhead"): The pyridin-4-yl amide motif is a well-documented donor-acceptor system that hydrogen bonds with the kinase hinge region (typically the backbone of the "Gatekeeper+1" and "Gatekeeper+3" residues).[1]

  • The Vector (The "Handle"): The 6-Chloro substituent on the nicotinamide ring is positioned in the solvent-exposed region (or towards the ribose pocket). This is the critical vector for derivatization (see Phase 3).

In Silico Docking Strategy
  • Primary Targets: Dock the molecule against the crystal structures of ROCK1 (PDB: 2ETR) and p38 MAPK (PDB: 1A9U) .

  • Hypothesis: The amide nitrogen acts as a H-bond donor to the hinge backbone, while the pyridine nitrogen acts as an acceptor.

  • Negative Control: Dock against NAMPT (Nicotinamide phosphoribosyltransferase).[1] Although it contains a nicotinamide core, the steric clash of the 4-pyridyl tail usually prevents binding, but this must be ruled out to avoid "metabolic" false positives.

Phase 2: The "Killer Experiment" – Broad Kinome Profiling

Do not rely on single-target assays initially.[1] The high probability of off-target effects demands a broad sweep.[1]

Protocol: Radiometric Competition Assay (33P-ATP)

The "Gold Standard" for target ID is not fluorescence, but radiometric phosphate transfer.

  • Method: Reaction Biology "HotSpot" or Eurofins KinaseProfiler.[1]

  • Concentration: Screen at 1 µM and 10 µM .

  • Criteria: Any kinase showing >50% inhibition at 1 µM is a "Hit."[1]

  • The Panel: Must include the AGC Family (ROCK1/2, PKN1/2, PKC isoforms) and CMGC Family (CDK2, GSK3β).

Why this matters: Fluorescence-based assays (like FRET) often suffer from interference by the pyridine ring's autofluorescence or quenching properties.[1] Radiometric assays are immune to compound interference.[1]

Phase 3: Biophysical Validation (Orthogonal Confirmation)

Once hits are identified (e.g., ROCK1), you must validate physical binding independent of enzymatic activity.

Differential Scanning Fluorimetry (DSF / Thermal Shift)

This assay confirms that the molecule stabilizes the folded protein, ruling out "aggregator" artifacts.

Protocol:

  • Protein: Recombinant Kinase domain (e.g., ROCK1, 2 µM).

  • Dye: SYPRO Orange (5x final).[1]

  • Compound: 6-Chloro-N-pyridin-4-ylnicotinamide (10 µM and 50 µM).

  • Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl.

  • Ramp: 25°C to 95°C at 1°C/min.

Data Interpretation:

Observation Conclusion Action
ΔTm > 2°C Specific Binding Proceed to Kd determination
ΔTm < 0.5°C Non-binder / Weak Discard target

| Negative ΔTm | Destabilizer | Likely non-specific aggregation |[1]

Surface Plasmon Resonance (SPR)
  • Setup: Immobilize the Kinase (Ligand) on a CM5 chip.

  • Flow: Inject the compound (Analyte) in a dose-response series.

  • Metric: Measure

    
     and 
    
    
    
    to calculate Residence Time (
    
    
    ).
  • Insight: Pyridine-amides often have fast

    
     rates.[1] A fast-on/fast-off profile suggests an ATP-competitive mechanism.[1]
    

Phase 4: Chemical Proteomics (The "Hook")

To prove target engagement in a live cell context , we utilize the 6-Chloro handle.

Probe Synthesis (SNAr Functionalization)

The Chlorine atom at the 6-position of the nicotinamide ring is activated for Nucleophilic Aromatic Substitution (SNAr).

  • Reaction: React the parent molecule with a Biotin-PEG-Diamine linker.[1]

  • Result: A biotinylated probe where the linker extends out of the ATP pocket (solvent front), minimizing steric interference with binding.

Kinobeads / Pulldown Assay
  • Lysate: Prepare lysate from relevant cells (e.g., HeLa or HUVEC).[1]

  • Incubation: Incubate lysate with the Biotin-Probe.

  • Competition: In parallel, incubate with excess free parent compound (10x).

  • Capture: Streptavidin magnetic beads.

  • Readout: Mass Spectrometry (LC-MS/MS).

  • Validation: True targets will be enriched in the "Probe Only" sample and depleted in the "Competition" sample.

Phase 5: Pathway Deconvolution (Functional Readout)

If the target is ROCK , the cellular phenotype must match the biochemical data.

Western Blotting (Phospho-Signaling)

Treat cells (e.g., A7r5 smooth muscle cells) with the compound (0.1 - 10 µM) and stimulate with Thrombin or LPA.

  • Primary Readout: p-MYPT1 (Thr696) . This is the direct substrate of ROCK. Inhibition should abolish this signal.[1]

  • Secondary Readout: p-MLC2 (Ser19) .

  • Negative Control: Monitor p-ERK (MAPK pathway) to assess selectivity against other pathways.[1]

Visualization: The Target ID Workflow

TargetID_Workflow cluster_Phase1 Phase 1: In Silico & Screening cluster_Phase2 Phase 2: Biophysical Validation cluster_Phase3 Phase 3: Chemoproteomics Start Compound: 6-Chloro-N-pyridin-4-ylnicotinamide Docking Docking: Hinge Region (ROCK / p38 / PKA) Start->Docking Kinome Broad Kinome Scan (Radiometric 33P-ATP) Docking->Kinome Prioritize Panel TSA Thermal Shift Assay (DSF) Check for ΔTm > 2°C Kinome->TSA Select Hits (>50% Inh) SPR SPR / BLI Determine Kd & Residence Time TSA->SPR Confirm Binder Probe Synthesize Biotin-Probe (Displace 6-Cl with Linker) SPR->Probe Validate Affinity Pulldown Streptavidin Pulldown (+/- Free Compound Competition) Probe->Pulldown MS LC-MS/MS ID Pulldown->MS ValidatedTarget Validated Target (e.g., ROCK1) MS->ValidatedTarget Enriched Protein

Caption: A self-validating workflow moving from in silico prediction to biophysical confirmation and chemoproteomic isolation.

Visualization: The Likely Signaling Context (ROCK Pathway)

Given the structural homology to Y-27632, the RhoA/ROCK pathway is the highest probability context.

ROCK_Pathway GPCR GPCR (LPA/Thrombin) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK1 / ROCK2 (Target) RhoA->ROCK Binds/Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inactivates) LIMK LIMK ROCK->LIMK Activates Drug 6-Chloro-N-pyridin-4-yl... Drug->ROCK INHIBITS MLC MLC (Myosin Light Chain) MYPT1->MLC Dephosphorylates (Blocked by ROCK) Actin Actin Polymerization Stress Fibers MLC->Actin Contraction Cofilin Cofilin LIMK->Cofilin Inactivates Cofilin->Actin Stabilization

Caption: The RhoA-ROCK signaling cascade. The compound acts as an ATP-competitive inhibitor of ROCK, preventing MYPT1 phosphorylation and reducing actin stress fiber formation.

References

  • Liao, J. J. (2007).[1] Molecular recognition of protein kinase binding pockets for design of potent and selective kinase inhibitors. Journal of Medicinal Chemistry, 50(3), 409-424. Link

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044.[1] Link

  • Federspiel, J. D., et al. (2019). Robust Kinase Inhibitor Profiling Using Chemical Proteomics.[1][2][3] Cell Chemical Biology, 26(8), 1043-1055.[1] Link

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221.[1] Link

  • Ishizaki, T., et al. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated coiled-coil forming protein kinase.[1] Molecular Pharmacology, 57(5), 976-983.[1] Link

Sources

Exploratory

Definitive Metabolic Stability Profiling of 6-Chloro-N-pyridin-4-ylnicotinamide

Topic: Metabolic Stability Profile of 6-Chloro-N-pyridin-4-ylnicotinamide Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists Executive Summary & Compound Architecture 6-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Profile of 6-Chloro-N-pyridin-4-ylnicotinamide Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists

Executive Summary & Compound Architecture

6-Chloro-N-pyridin-4-ylnicotinamide (CAS: 1090481-07-4) represents a critical bis-heteroaryl amide scaffold frequently utilized in the design of Type II kinase inhibitors and modulators of Wnt/ROCK signaling pathways.[1][2][3] Its structural integrity relies on the amide linkage between a halogenated nicotinamide core and a 4-aminopyridine moiety.

Understanding the metabolic stability of this compound is paramount for drug development professionals. The presence of the electron-deficient 6-chloropyridine ring and the basic pyridyl amine creates a unique metabolic liability profile involving N-oxidation, oxidative defluorination/dechlorination, and potential glutathione (GSH) conjugation.

This guide details the specific metabolic risks associated with this chemotype and provides a validated, step-by-step experimental framework for establishing its intrinsic clearance (


), half-life (

), and metabolite identification.

Structural Analysis & Predicted Metabolic Liabilities

Before initiating wet-lab protocols, a structural dissection is required to prioritize assay endpoints.

The Pharmacophore Vulnerabilities

The compound consists of two distinct heterocyclic domains connected by a secondary amide.

  • Domain A: 6-Chloronicotinoyl moiety [1][2]

    • Liability: The C-Cl bond at position 6 is activated by the electron-withdrawing nitrogen of the pyridine ring. While generally stable to hydrolysis, it is a candidate for Nucleophilic Aromatic Substitution (

      
      )  by Glutathione (GSH) in the presence of Glutathione S-Transferases (GSTs), potentially leading to reactive metabolites.
      
  • Domain B: N-(4-pyridyl) amide [1][2]

    • Liability: The pyridine nitrogen is a high-affinity site for N-oxidation mediated by CYP450s (specifically CYP3A4) or Flavin-containing Monooxygenases (FMOs).

    • Liability: The carbon atoms alpha to the nitrogen are susceptible to C-hydroxylation .

Predicted Metabolic Map (DOT Visualization)

The following diagram outlines the predicted biotransformation pathways based on the electronic properties of the scaffold.

MetabolicPathways cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Parent Parent Compound (MW 233.6) M1 M1: Pyridine N-Oxide (+16 Da) Parent->M1 CYP3A4 / FMO (N-Oxidation) M2 M2: C-Hydroxylation (+16 Da) Parent->M2 CYP2D6 / CYP3A4 (Oxidation) M3 M3: Amide Hydrolysis (Cleavage) Parent->M3 Amidases (Minor Pathway) M4 M4: GSH Adduct (Cl Displacement) Parent->M4 GST + GSH (SNAr Reactive)

Figure 1: Predicted metabolic tree for 6-Chloro-N-pyridin-4-ylnicotinamide highlighting oxidative and conjugative pathways.

Experimental Protocols: Stability & Clearance

To rigorously define the metabolic profile, a tiered approach using Liver Microsomes (Phase I) and Cryopreserved Hepatocytes (Phase I & II) is required.

Tier 1: Microsomal Stability Assay (Phase I Only)

This assay isolates CYP450-mediated metabolism.

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse): 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Test Compound: 10 mM DMSO stock.

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Protocol Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Spike test compound to final concentration of 1 µM (0.1% DMSO final). Pre-incubate at 37°C for 10 min.

  • Initiation: Add NADPH regenerating system to initiate reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Stop Solution. Vortex for 10 min @ 1500 rpm.

  • Clarification: Centrifuge at 4000g for 20 min at 4°C.

  • Analysis: Inject supernatant onto LC-MS/MS.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Tier 2: Hepatocyte Stability (Phase I & II)

Microsomes lack cytosolic enzymes (AO, GSTs). Hepatocytes provide a complete cellular system to detect the predicted GSH adducts (M4).

Protocol Adjustments:

  • Cell Density:

    
     cells/mL.
    
  • Incubation Time: Extend up to 120 min (

    
    ).
    
  • Critical Control: Include a parallel incubation with 1-Aminobenzotriazole (ABT) (1 mM). ABT is a pan-CYP inhibitor. If stability significantly improves with ABT, metabolism is CYP-driven. If not, consider Aldehyde Oxidase (AO) or hydrolysis.

Metabolite Identification (MetID) Strategy

For 6-Chloro-N-pyridin-4-ylnicotinamide, standard Triple Quadrupole (QqQ) MRM transitions are insufficient for discovery. High-Resolution Mass Spectrometry (HRMS) using Q-TOF or Orbitrap is recommended.

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode.

  • Parent Ion:

    
     (approx, based on 
    
    
    
    ).
  • Isotope Pattern: Look for the characteristic 3:1 ratio of

    
     at m/z 234.04 and 236.04.
    
Target Transitions Table
Predicted MetaboliteModification

Mass
Diagnostic Fragment IonsRisk Level
Parent None0155.0 (Chloronicotinoyl), 79.0 (Pyridine)N/A
M1 (N-Oxide) + Oxygen+15.9949250.04 (Retains Cl pattern)Low
M2 (Hydroxylation) + Oxygen+15.9949Shift in retention time vs M1Low
M3 (Hydrolysis) Amide Cleavage-78.0156.99 (6-Chloronicotinic acid)Low
M4 (GSH Adduct) + GSH - HCl+305.06539.1 (Loss of Cl pattern)HIGH (Toxicity)

Critical Note on M4: If the GSH adduct is observed, the compound carries a "Structural Alert" for idiosyncratic toxicity. This must be flagged immediately to the medicinal chemistry team to consider replacing the 6-Chloro group with a less reactive moiety (e.g., Methyl,


).

Data Interpretation & Scaling

To translate in vitro data to in vivo predictions (human), use the Well-Stirred Model.

Intrinsic Clearance Scaling


  • MPPGL (Microsomal Protein Per Gram Liver): 45 mg/g (Human), 45 mg/g (Rat).

  • Liver Weight: 25.7 g/kg (Human), 40 g/kg (Rat).

Hepatic Extraction Ratio ( )


  • 
     (Hepatic Blood Flow): 20.7 mL/min/kg (Human).
    
  • 
    : Fraction unbound in microsomes (determined via equilibrium dialysis).
    

Interpretation Guide:

  • 
     (Low Clearance):  Ideal for oral dosing. High bioavailability likely.
    
  • 
     (High Clearance):  Poor oral bioavailability. Likely requires IV delivery or structural optimization (e.g., blocking metabolic soft spots).
    

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225.

  • Riley, R. J., et al. (2005). A unified model for predicting human drug clearance from in vitro intrinsic clearance data in hepatocytes and microsomes. Drug Metabolism and Disposition, 33(9), 1304-1311.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Coupling of 6-Chloronicotinic Acid and 4-Aminopyridine

Part 1: Strategic Analysis & Mechanistic Insight The Challenge: "The Battle of Two Pyridines" Coupling 6-chloronicotinic acid (Acid) and 4-aminopyridine (Amine) represents a classic challenge in medicinal chemistry: the...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Mechanistic Insight

The Challenge: "The Battle of Two Pyridines"

Coupling 6-chloronicotinic acid (Acid) and 4-aminopyridine (Amine) represents a classic challenge in medicinal chemistry: the reaction between an electron-deficient electrophile and a severely deactivated nucleophile.

  • Nucleophilic Deactivation: The exocyclic amino group of 4-aminopyridine is electronically coupled to the pyridine ring. The lone pair is delocalized into the aromatic system, significantly lowering its nucleophilicity compared to aniline or alkyl amines.

  • Competing Basicity: The pyridine ring nitrogen of 4-aminopyridine (

    
    ) is far more basic than the exocyclic amine. In acidic or neutral activation conditions, the ring nitrogen protonates first, rendering the molecule a non-nucleophilic salt.
    
  • Electrophilic Deactivation: 6-chloronicotinic acid contains both a nitrogen atom and a chlorine substituent, which withdraw electron density. While this makes the carbonyl carbon more electrophilic, it also makes the active ester intermediate prone to hydrolysis if moisture is present.

The Solution Strategy

To force this reaction to completion, we must use high-energy activation (HATU or POCl


) to generate a reactive intermediate capable of capturing the poor nucleophile, while maintaining a basic environment  to keep the 4-aminopyridine deprotonated and nucleophilic.

Part 2: Experimental Protocols

Method A: The "Gold Standard" (HATU Activation)

Recommended for: Discovery scale (mg to g), library synthesis, and high-value intermediates.

Principle: HATU generates a highly reactive aza-benzotriazole active ester (OAt-ester) that reacts faster than standard HOBt esters, crucial for trapping the sluggish 4-aminopyridine.

Materials
  • Acid: 6-Chloronicotinic acid (1.0 equiv)

  • Amine: 4-Aminopyridine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide) [Concentration: 0.1 M - 0.2 M]

Step-by-Step Protocol
  • Activation:

    • Charge a dry round-bottom flask with 6-chloronicotinic acid (1.0 eq) and anhydrous DMF .

    • Add DIPEA (2.0 eq) and stir at Room Temperature (RT) for 5 minutes.

    • Add HATU (1.2 eq) in one portion.[1] The solution typically turns yellow/orange.

    • Critical Step: Stir for 15–30 minutes to ensure complete formation of the activated ester.

  • Coupling:

    • Add 4-aminopyridine (1.1 eq) to the reaction mixture.

    • Add the remaining DIPEA (1.0 eq) to ensure the amine remains deprotonated.

    • Heat the reaction to 50–60°C . Note: While HATU works at RT for simple amines, 4-aminopyridine often requires thermal energy to overcome the activation barrier.

    • Monitor by LC-MS.[1][2][3] Reaction is typically complete in 4–12 hours.

  • Workup:

    • Dilute with EtOAc (ethyl acetate).

    • Wash chemically:[4][5][6][7]

      • 2x with Sat. NaHCO

        
         (removes unreacted acid/byproducts).
        
      • 2x with Water (removes DMF).

      • 1x with Brine.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Purification: Flash chromatography (DCM:MeOH gradient, typically 0–10% MeOH).

Method B: The "Scale-Up" (POCl / Pyridine)

Recommended for: Gram to Kilogram scale, cost-sensitive processes.

Principle: Phosphorus oxychloride (POCl


) generates the acid chloride or a mixed anhydride in situ. Pyridine acts as both the solvent and the base, driving the reaction via a highly reactive acyl-pyridinium intermediate.
Materials
  • Acid: 6-Chloronicotinic acid (1.0 equiv)

  • Amine: 4-Aminopyridine (1.0 equiv)

  • Reagent: POCl

    
     (Phosphorus oxychloride) (1.1 equiv)
    
  • Solvent/Base: Pyridine (anhydrous) [Volume: 5–10 mL per gram of reactant]

Step-by-Step Protocol
  • Setup:

    • Charge 6-chloronicotinic acid (1.0 eq) and 4-aminopyridine (1.0 eq) into a flask containing anhydrous pyridine .

    • Cool the mixture to 0°C (Ice bath).

  • Addition:

    • Add POCl

      
        (1.1 eq) dropwise over 10–20 minutes. Caution: Exothermic reaction.
      
  • Reaction:

    • Remove the ice bath and allow to warm to RT.

    • Stir for 1 hour. If conversion is low (check TLC/LC-MS), heat to 50°C .

  • Quench & Workup:

    • Pour the reaction mixture slowly into crushed ice/water.

    • Neutralization: Adjust pH to ~8 using sat. NaHCO

      
       or 1N NaOH.
      
    • Isolation: The product often precipitates as a solid. Filter, wash with water, and dry.

    • Alternative: If no precipitate, extract with DCM/Isopropanol (3:1 ratio).

Part 3: Data Summary & Troubleshooting

Reaction Condition Screening Matrix
MethodReagentsTempTimeYield (Est.)ProsCons
A HATU / DIPEA / DMF60°C4-8 h75-85%Mild, high conversion, broad scopeExpensive reagents, difficult DMF removal
B POCl

/ Pyridine
0°C

RT
1-2 h80-90%Cheap, fast, easy workup (precipitation)Harsh, moisture sensitive, incompatible with acid-labile groups
C T3P / TEA / EtOAcReflux12-24 h60-70%Very easy workup (water soluble byproducts)T3P is expensive, slower kinetics for this specific pair
D EDC / HOBtRT24 h+<30%Standard reagentsNot Recommended. Fails due to low nucleophilicity of 4-AP
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: 4-aminopyridine is protonated by the carboxylic acid.

    • Fix: Ensure excess base (DIPEA) is used. Switch to Method B (POCl

      
      ) which inherently drives the reaction.
      
  • Issue: Regioselectivity (Ring N vs Exocyclic N).

    • Observation: Product mass is correct, but NMR is messy.

    • Fix: The amide (exocyclic) is the thermodynamic product. Heating (60°C) promotes rearrangement of any kinetic ring-acylated byproducts to the stable amide.

  • Issue: Product Solubility.

    • Observation: Product is lost during aqueous workup.

    • Fix: Pyridyl-nicotinamides are polar. Avoid pure water washes if possible. Use "salting out" (saturated NaCl) or extract with DCM containing 10% Methanol.

Part 4: Visualizing the Mechanism

The following diagram illustrates the HATU-mediated pathway, highlighting the critical deprotonation step required to activate the 4-aminopyridine.

ReactionMechanism Acid 6-Chloronicotinic Acid ActEster Activated Ester (OAt-Intermediate) Acid->ActEster 1. Activation (Fast) Base DIPEA (Base) Base->ActEster Deprotonation Amine 4-Aminopyridine (Low Nucleophilicity) Base->Amine Maintains Free Base HATU HATU Reagent HATU->ActEster TS Tetrahedral Intermediate ActEster->TS 2. Nucleophilic Attack (Rate Limiting Step) Amine_Prot Protonated Salt (Inactive) Amine->Amine_Prot Reversible Protonation (Side Equilibrium) Amine->TS Product Final Amide Product N-(pyridin-4-yl)-6-chloronicotinamide TS->Product Elimination of HOAt

Caption: Mechanistic pathway showing the necessity of base (DIPEA) to prevent amine deactivation and drive the rate-limiting attack on the active ester.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link

  • Petersen, T. P., et al. (2012). Aminopyridines as Nucleophiles in Amide Coupling Reactions. Organic & Biomolecular Chemistry, 10, 3662. Link

  • Basavaprabhu, et al. (2013). T3P (Propylphosphonic Anhydride): A mild and efficient reagent for the synthesis of amides. Synthesis, 45, 1569. Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of 6-Chloro-N-(pyridin-4-yl)nicotinamide

This Application Note is designed for medicinal chemists and process development scientists. It details a high-efficiency, microwave-assisted protocol for synthesizing 6-Chloro-N-(pyridin-4-yl)nicotinamide , a critical s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details a high-efficiency, microwave-assisted protocol for synthesizing 6-Chloro-N-(pyridin-4-yl)nicotinamide , a critical scaffold in the development of NAMPT inhibitors (e.g., CHS-828/GMX1778) and various kinase inhibitors.

Abstract & Scope

The synthesis of bis-heteroaryl amides is frequently bottlenecked by the low nucleophilicity of electron-deficient amines. In this protocol, we demonstrate the microwave-assisted coupling of 6-chloronicotinic acid and 4-aminopyridine . Conventional thermal heating for this transformation often requires harsh conditions (acid chlorides, refluxing thionyl chloride) leading to side reactions or hydrolysis. This microwave (MW) protocol utilizes HATU activation to achieve >85% conversion in under 20 minutes, offering a scalable, library-friendly route for NAMPT inhibitor precursors.

Scientific Rationale (The "Why")

The Nucleophilicity Challenge

The primary challenge in synthesizing this target is the deactivated nature of 4-aminopyridine . The pyridine ring nitrogen exerts a strong electron-withdrawing effect (inductive and mesomeric), significantly lowering the energy of the amino group's HOMO (Highest Occupied Molecular Orbital). Consequently, it is a poor nucleophile compared to alkyl amines or electron-rich anilines.

The Microwave Advantage

Microwave irradiation provides two distinct advantages for this specific coupling:

  • Dielectric Heating: Polar solvents (DMF/DMA) efficiently couple with the oscillating electric field, generating rapid, uniform internal heating that bypasses the thermal lag of oil baths.

  • Overcoming Activation Energy (

    
    ):  The reaction between the activated ester (formed by HATU) and the poor nucleophile (4-aminopyridine) has a high 
    
    
    
    . MW irradiation allows the system to rapidly reach temperatures (100–120 °C) where the population of molecules with sufficient kinetic energy to cross this barrier is maximized, without the prolonged exposure that causes degradation.
Reaction Mechanism

The reaction proceeds via the formation of a highly reactive O-azabenzotriazolyl active ester.

ReactionMechanism Acid 6-Chloronicotinic Acid ActiveEster Active Ester (O-At Intermediate) Acid->ActiveEster Activation (Fast) HATU HATU / DIPEA HATU->ActiveEster Product 6-Chloro-N-(pyridin-4-yl) nicotinamide ActiveEster->Product Nucleophilic Attack (Rate Limiting step accelerated by MW) Amine 4-Aminopyridine Amine->Product

Figure 1: Mechanistic pathway. The microwave energy specifically accelerates the rate-limiting attack of the electron-poor 4-aminopyridine on the active ester.

Materials & Reagents

ReagentMW ( g/mol )Equiv.[1][2][3]RoleCAS No.
6-Chloronicotinic acid 157.551.0Electrophile5326-23-8
4-Aminopyridine 94.111.1Nucleophile504-24-5
HATU 380.231.2Coupling Agent148893-10-1
DIPEA (Hünig's Base) 129.242.5Base7087-68-5
DMF (Anhydrous) 73.09N/ASolvent68-12-2

Safety Note: 4-Aminopyridine is highly toxic (potassium channel blocker). Handle with extreme care in a fume hood.

Experimental Protocol

Preparation
  • Vial Setup: In a 10 mL microwave-compatible glass vial equipped with a magnetic stir bar, add 6-Chloronicotinic acid (157 mg, 1.0 mmol) and HATU (456 mg, 1.2 mmol).

  • Solvation: Add anhydrous DMF (3.0 mL). Stir at room temperature for 2 minutes.

  • Activation: Add DIPEA (435 µL, 2.5 mmol). The solution should turn slightly yellow. Stir for an additional 2–5 minutes to ensure formation of the active ester.

  • Addition: Add 4-Aminopyridine (104 mg, 1.1 mmol) in one portion.

  • Sealing: Cap the vial with a Teflon-lined septum cap.

Microwave Irradiation

Place the vial in the microwave reactor (e.g., CEM Discover or Biotage Initiator) and apply the following parameters:

  • Mode: Standard (Fixed Temperature)

  • Temperature: 100 °C

  • Hold Time: 15 minutes

  • Pre-stirring: 30 seconds

  • Pressure Limit: 200 psi (Safety cutoff)

  • Power: Dynamic (Max 150 W)

Workup & Purification
  • Cooling: Allow the vial to cool to room temperature (compressed air cooling usually built into MW systems).

  • Precipitation (Method A - Preferred): Pour the reaction mixture into ice-cold water (30 mL) with vigorous stirring. The bis-heteroaryl amide product is typically hydrophobic and should precipitate as a white/off-white solid.

    • Filter the solid, wash with water (2 x 5 mL) and cold diethyl ether (2 x 5 mL).

    • Dry under vacuum.

  • Extraction (Method B - If oil forms): If the product oils out, extract with EtOAc (3 x 20 mL). Wash combined organics with saturated LiCl (to remove DMF), water, and brine. Dry over Na₂SO₄ and concentrate.

Workflow Diagram

Workflow Start Weigh Reagents (Acid, HATU, DMF) Activate Add DIPEA (Stir 5 min @ RT) Start->Activate AddAmine Add 4-Aminopyridine Activate->AddAmine MW Microwave Irradiation 100°C | 15 min AddAmine->MW Quench Pour into Ice Water MW->Quench Decision Solid Formed? Quench->Decision Filter Filtration & Wash (Water/Ether) Decision->Filter Yes Extract Extract w/ EtOAc Wash w/ LiCl Decision->Extract No (Oiling)

Figure 2: Experimental workflow for the synthesis.[4] Method A (Filtration) is preferred for purity.

Analytical Validation

Successful synthesis is confirmed by 1H NMR and LC-MS .

Expected 1H NMR Data (DMSO-d6, 400 MHz)

The spectrum will show two distinct pyridine spin systems:

  • Amide Proton: Singlet broad, ~10.8–11.2 ppm (Deshielded).

  • 4-Pyridyl Ring (AA'BB' system): Two doublets (approx J=6 Hz) at ~8.5 ppm (2H, adjacent to N) and ~7.7 ppm (2H, adjacent to amide).

  • 6-Chloronicotinyl Ring:

    • H-2: Singlet/Doublet (fine coupling) at ~8.9 ppm (Most deshielded aromatic).

    • H-4: Doublet of doublets at ~8.3 ppm.

    • H-5: Doublet at ~7.7 ppm (Overlapping with 4-pyridyl protons often).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<30%) Incomplete activation or hydrolysis of active ester.Ensure DMF is anhydrous. Increase activation time (step 3) to 10 mins before adding amine.
Starting Material Remains 4-Aminopyridine is too unreactive.Increase MW temperature to 120 °C or switch solvent to NMP.
Brown/Black Tar Thermal degradation.Reduce temp to 80 °C and extend time to 30 mins. Ensure inert atmosphere (

purge).

References

  • Microwave Synthesis of Pyridines: Bagley, M. C., et al. (2002).[5] "A new one-step synthesis of pyridines under microwave-assisted conditions." Tetrahedron Letters. Link

  • HATU Coupling Efficiency: Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[6][7] An efficient peptide coupling additive."[6] Journal of the American Chemical Society. Link

  • NAMPT Inhibitor Context (CHS-828): Olesen, U. H., et al. (2008). "Anticancer activity of the specific NAMPT inhibitor CHS 828..." Biochemical Pharmacology. Link

  • Amide Coupling Reviews: Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[6][7] Tetrahedron. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Chloro-N-(pyridin-4-yl)nicotinamide Synthesis

Current Status: Online Ticket ID: #AMIDE-COUPLING-PYR-004 Subject: Low yield troubleshooting for electron-deficient aminopyridine coupling. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #AMIDE-COUPLING-PYR-004 Subject: Low yield troubleshooting for electron-deficient aminopyridine coupling. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

You are encountering low yields in the synthesis of 6-Chloro-N-(pyridin-4-yl)nicotinamide .[1] This is a known challenge in medicinal chemistry. The core issue is electronic mismatch :

  • The Nucleophile: 4-aminopyridine is exceptionally weak due to the electron-withdrawing nature of the pyridine ring, which pulls electron density away from the exocyclic amine.

  • The Electrophile: While 6-chloronicotinic acid is reactive, standard activation methods (EDC/HOBt) often fail to generate an intermediate reactive enough to capture the sluggish 4-aminopyridine before hydrolysis or rearrangement occurs.[1]

This guide provides two validated protocols: the Acid Chloride Method (Gold Standard for yield) and the High-Performance Coupling Agent Method (HATU/T3P), along with a troubleshooting decision tree.

Module 1: The Gold Standard Protocol (Acid Chloride)

Recommendation: Use this method for scale-up (>1g) or if carbodiimide couplings have failed.[1] It generates the most reactive electrophile possible.

The Science (Why this works)

Standard activated esters (OBt/OSu) are not electrophilic enough to react with the poorly nucleophilic 4-aminopyridine.[1] Converting the acid to an acid chloride creates a highly polarized carbonyl carbon that forces the reaction to proceed.

Step-by-Step Protocol

Reagents:

  • 6-Chloronicotinic acid (1.0 equiv)[1]

  • Thionyl Chloride (SOCl₂) (5.0 equiv) or Oxalyl Chloride (1.5 equiv + cat.[1] DMF)

  • 4-Aminopyridine (1.1 equiv)[1]

  • Solvent: Dry Dichloromethane (DCM) or Toluene[1]

  • Base: Pyridine (excess, acts as solvent/base) or TEA (3.0 equiv)[1]

Procedure:

  • Activation: Suspend 6-chloronicotinic acid in dry DCM under inert atmosphere (N₂/Ar).

  • Chlorination: Add Thionyl Chloride dropwise.[2] Reflux at 40-50°C for 2-3 hours.

    • Checkpoint: The solution should become clear as the acid chloride forms.

  • Isolation of Intermediate: Evaporate the solvent and excess SOCl₂ completely under reduced pressure. (Residual SOCl₂ will char the amine).[1] You may azeotrope with toluene to ensure removal.

  • Coupling: Dissolve the crude acid chloride residue in dry DCM.

  • Addition: Add 4-aminopyridine (dissolved in dry Pyridine) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

  • Quench: Pour into ice water.

Critical Control Points
  • Moisture: The acid chloride is extremely moisture-sensitive.[1] Glassware must be oven-dried.[1]

  • Temperature: Do not overheat the activation step (>60°C) to avoid displacing the 6-chloro substituent (SnAr side reaction).

Module 2: High-Performance Coupling Agents (HATU / T3P)

Recommendation: Use this for small-scale discovery chemistry (<100mg) or if you lack facilities for handling thionyl chloride.[1]

The Science

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates an O-At active ester, which is significantly more reactive than O-Bt esters (from HOBt).[1] T3P (Propylphosphonic anhydride) drives equilibrium by forming a water-soluble byproduct and is excellent for weak amines.[1]

Step-by-Step Protocol (HATU Method)

Reagents:

  • 6-Chloronicotinic acid (1.0 equiv)[1]

  • HATU (1.2 - 1.5 equiv)[1]

  • 4-Aminopyridine (1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1][3]

  • Solvent: Dry DMF (Dimethylformamide)[1]

Procedure:

  • Dissolve 6-chloronicotinic acid in DMF.

  • Add DIPEA and stir for 5 minutes (pre-activation).

  • Add HATU.[3][4][5] Stir for 10-15 minutes at RT.

    • Visual: Solution often turns yellow/orange.

  • Add 4-aminopyridine.

  • Optimization: Heat to 50-60°C .

    • Note: Unlike standard amines, 4-aminopyridine often requires thermal energy to overcome the activation barrier, even with HATU.[1]

Module 3: Troubleshooting & Logic Flow

Use the following diagram to diagnose your specific failure mode.

Troubleshooting Start Start: Low Yield / No Product CheckTLC Check TLC/LCMS of Crude Start->CheckTLC SM_Remain Starting Material (Acid) Remains Unreacted CheckTLC->SM_Remain Incomplete Conversion Prod_Trace Product formed but low recovery CheckTLC->Prod_Trace Conversion Good, Isolation Bad Act_Method Current Activation Method? SM_Remain->Act_Method Solubility Check Aqueous Layer pH Prod_Trace->Solubility EDC EDC/HOBt Act_Method->EDC AcidCl Acid Chloride Act_Method->AcidCl Switch_HATU Switch to HATU or Acid Chloride Route (EDC is too weak) EDC->Switch_HATU Check_Water Check Solvent Dryness (Acid Chloride hydrolyzed?) AcidCl->Check_Water Acidic pH < 4 Solubility->Acidic Basic pH > 10 Solubility->Basic Lost_Prot Product protonated (Pyridine N) Lost in water. Acidic->Lost_Prot Lost_Ppt Product precipitated with filter cake? Basic->Lost_Ppt

Caption: Diagnostic flowchart for identifying yield loss points in aminopyridine amide couplings.

Module 4: Work-up and Purification FAQ

Q: The reaction turned black/dark brown. Is my product gone? A: Not necessarily. Pyridine and amino-pyridines oxidize easily to form dark N-oxides or colored impurities over time.[1] This often looks worse than it is. Proceed with purification (column chromatography) as the product is likely stable.[1]

Q: I can't separate the product from unreacted 4-aminopyridine. A: This is a common separation challenge.

  • Technique 1 (Acid Wash): If your product is less basic than 4-aminopyridine (which it is, due to the amide withdrawal), wash the organic layer with dilute citric acid or pH 4-5 buffer.[1] 4-aminopyridine (pKa ~9) will protonate and go into water; the bis-pyridine amide (pKa < 4) should remain in the organic layer.[1]

  • Technique 2 (Chromatography): Use a DCM:MeOH gradient (95:5 to 90:10).[1] 4-aminopyridine is very polar and often streaks; the amide usually elutes earlier.

Q: My product is not precipitating from water quench. A: The product contains two pyridine rings and an amide, making it amphoteric and potentially soluble in water depending on pH.

  • Fix: Adjust aqueous layer to pH 7-8 . Do not make it too acidic (protonates pyridine) or too basic (deprotonates amide/hydrolysis risk).[1] Extract with EtOAc/THF mixture (THF helps solubilize the polar amide).[1]

Data Summary: Coupling Agent Comparison

MethodReagentsConditionsTypical YieldProsCons
Carbodiimide EDC/HOBtRT, DCM/DMF< 20%Cheap, mildFails with weak nucleophiles like 4-AP.[1]
Uronium HATU/DIPEA50°C, DMF50-70%Convenient, no noxious gasesExpensive, difficult removal of urea byproducts.[1]
Acid Chloride SOCl₂ / PyridineReflux -> 0°C75-90% Highest reactivity, cleanest crudeMoisture sensitive, harsh reagents.[1]
Anhydride T3P / PyridineRT-50°C, EtOAc60-80%Low epimerization, easy workupReagent cost, requires specific solvent (EtOAc/DMF).[1]

References

  • Reaction Optimization for Electron-Deficient Amines

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[6]

    • Source: Organic & Biomolecular Chemistry (RSC), 2015.[1]

    • Relevance: Validates that standard EDC methods fail for 4-aminopyridine and recommends Acid Chloride or Fluoride (TFFH)
  • Acid Chloride Method Validation

    • Title: Process optimization for acid-amine coupling: a c
    • Source: Current Chemistry Letters, 2023.[1]

    • Relevance: Confirms the use of POCl3/SOCl2 for coupling aminopyridines when H
  • General Amide Coupling Review

    • Title: Amide coupling reaction in medicinal chemistry.[4][6][7][8] Coupling reagents.

    • Source: Hep
    • Relevance: Provides mechanistic comparison of HATU vs. Carbodiimides for library synthesis.
  • Synthesis of Pyridine Amides

    • Title: Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.[1]

    • Source: Molecules (MDPI), 2022.[1]

    • Relevance: Demonstrates successful synthesis of complex nicotinamide derivatives using acid chloride and mixed anhydride methods.
    • [1]

Sources

Optimization

Technical Support: Optimization of N-(pyridin-4-yl)nicotinamide Synthesis

Core Challenge: The "Nucleophile vs. Base" Paradox The synthesis of N-(pyridin-4-yl)nicotinamide presents a classic heteroaromatic challenge: 4-Aminopyridine (4-AP) is a deceptive reagent.

Author: BenchChem Technical Support Team. Date: February 2026

Core Challenge: The "Nucleophile vs. Base" Paradox

The synthesis of N-(pyridin-4-yl)nicotinamide presents a classic heteroaromatic challenge: 4-Aminopyridine (4-AP) is a deceptive reagent. [1]

While it appears to be a simple primary amine, the pyridine ring nitrogen (


) is significantly more basic than the exocyclic amino group (

for the conjugate acid). In standard amide couplings, the electrophile (acid chloride or activated ester) or the byproduct acid (HCl) will preferentially attack the ring nitrogen, forming unreactive salts or "dead-end" intermediates.

The Goal: Force the reaction to occur at the electron-deficient exocyclic amine while suppressing hydrolysis and salt formation.

Primary Workflow: The Acid Chloride Route

Recommended for high yield and scalability. This method bypasses the low reactivity of 4-AP seen in carbodiimide (EDC/DCC) couplings.[1]

Phase A: Activation (Synthesis of Nicotinoyl Chloride)

Objective: Generate highly reactive electrophile without residual water.

  • Reagents: Nicotinic Acid (1.0 eq), Thionyl Chloride (

    
    , 5.0 eq), Cat. DMF (1-2 drops).[1]
    
  • Protocol: Reflux neat or in anhydrous DCM/Toluene for 2-3 hours until gas evolution (

    
    , HCl) ceases.
    
  • Critical Step: Evaporate excess

    
    completely using azeotropic distillation with toluene.
    
    • Why? Residual

      
       generates HCl upon contact with the amine solution, instantly protonating the 4-AP ring nitrogen and killing the reaction.[1]
      
Phase B: The Coupling (Schotten-Baumann Modified)

Objective: Kinetic control to favor amide formation.[1]

  • Solvent System: Anhydrous Pyridine (acts as solvent + acid scavenger).

  • Addition Order: Dissolve 4-AP (1.1 eq) in Pyridine. Cool to 0°C. Add Nicotinoyl Chloride (dissolved in minimal DCM) dropwise.

  • Temperature: Warm to RT and stir for 4–12 hours.

Visualizing the Competition

The following diagram illustrates why the reaction fails without adequate base scavenging.

ReactionCompetition Start Nicotinoyl Chloride + 4-Aminopyridine PathA Path A: Ring N Attack (Kinetic Preference) Start->PathA Fast PathB Path B: Exocyclic N Attack (Thermodynamic Product) Start->PathB Slow IntermedA N-Acylpyridinium Salt (Unstable/Reversible) PathA->IntermedA IntermedB Protonated Amide Intermediate PathB->IntermedB IntermedA->Start Reversible DeadEnd Deactivated Salt (Precipitate) IntermedA->DeadEnd If HCl accumulates Product N-(pyridin-4-yl)nicotinamide (Final Product) IntermedB->Product -H+ (Base required) Base Base Scavenger (Pyridine/TEA) Base->IntermedB Removes H+

Figure 1: Mechanistic competition. Path A leads to non-productive salts if acidic byproducts accumulate.[1] Path B requires base to drive the equilibrium to the stable amide.

Troubleshooting & Byproduct Minimization

Diagnostic Table: Impurity Profiling
SymptomProbable ImpurityRoot CauseCorrective Action
White precipitate immediately upon mixing 4-AP Hydrochloride SaltResidual HCl or

in the acid chloride.[1]
Azeotrope acid chloride with toluene 3x before use.[1] Increase base equivalents.
Low Yield + Starting Material remains Unreacted 4-APRing nitrogen protonation deactivated the nucleophile.[1]Switch solvent to pure Pyridine or use NaH in THF (deprotonation strategy).
Product contains carboxylic acid Nicotinic Acid (Hydrolysis)Moisture ingress during coupling.Use flame-dried glassware.[1] Ensure solvents are anhydrous (<50 ppm water).
Insoluble "Brick Dust" solid Oligomers/PolymersBis-acylation (rare) or polymerization of vinyl impurities (if present).Control stoichiometry strictly (1:1). Add acid chloride slowly.[1]
FAQ: Common User Issues

Q: Can I use EDC/NHS or HATU instead of the acid chloride? A: You can, but yields are often lower. 4-Aminopyridine is a very poor nucleophile.[1] Standard coupling agents (EDC) activate the acid, but the active ester often hydrolyzes before the slow 4-AP amine can attack.

  • Modification if necessary: If you must use coupling agents, use HATU with HOAt (more reactive than HOBt) and heat the reaction to 50°C.

Q: The reaction mixture turned black. Is my product ruined? A: Not necessarily. Pyridine solutions often darken due to trace oxidation or charge-transfer complexes.[1] Rely on TLC (10% MeOH in DCM) rather than color. The product is usually a white or off-white solid after workup.[1]

Q: My product is water-soluble, and I lost it during extraction. A: This is a common failure mode.[1] Both the product and the byproducts contain pyridine rings, making them amphoteric.

  • Fix: Do not wash with strong acid (pH < 3). The product will protonate and move to the aqueous layer. Keep aqueous washes at pH ~8-9 or use a continuous extraction (DCM) method.[1]

Purification & Isolation Protocol

Since both the starting material (4-AP) and the product are basic pyridines, standard acid/base washes must be tuned precisely.

Step-by-Step Isolation Workflow
  • Quench: Add saturated

    
     to the reaction mixture (pH ~8).
    
  • Extraction: Extract with DCM (

    
    ).
    
  • Washing Strategy (The "pH Switch"):

    • Wash 1:[1] Water (removes bulk Pyridine/DMF).

    • Wash 2:[1]Citric Acid (10% aq, pH ~4-5). [1]

      • Logic: At pH 4-5, the unreacted 4-AP (highly basic) is protonated and stays in water.[1] The product (less basic amide) remains in DCM.

    • Wash 3:[1][2] Brine.[1]

  • Recrystallization: If needed, recrystallize from Ethanol/Water (9:1).

PurificationFlow Crude Crude Reaction Mixture (Product, 4-AP, Nicotinic Acid, Pyridine) Quench Quench with sat. NaHCO3 Extract into DCM Crude->Quench Split1 Phase Separation Quench->Split1 AqLayer1 Aqueous Layer (Nicotinic Acid salts, Pyridine salts) Split1->AqLayer1 Discard OrgLayer1 Organic Layer (DCM) (Product + unreacted 4-AP) Split1->OrgLayer1 WashStep Wash with 10% Citric Acid (pH 4-5) OrgLayer1->WashStep Split2 Phase Separation WashStep->Split2 AqLayer2 Aqueous Layer (Protonated 4-AP) Split2->AqLayer2 Discard OrgLayer2 Organic Layer (Purified Product) Split2->OrgLayer2 Final Evaporate & Recrystallize (EtOH/Water) OrgLayer2->Final

Figure 2: Purification logic relying on the differential basicity of the amine vs. the amide.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Standard text for amide coupling mechanisms and Schotten-Baumann conditions).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852. Link

  • BenchChem. (2025).[5][6] Application Notes and Protocols for the Synthesis of Nicotinamide Derivatives. (Specific protocols for nicotinoyl chloride activation). Link

  • RSC Publishing. (2024). Synthesis of nicotinimidamides via a tandem CuAAC... (Recent examples of nicotinamide derivative synthesis and purification). Link

  • US Patent 2496114A. Purification of nicotinamide.[1] (Historical but authoritative industrial standard for separating nicotinic acid from amides). Link

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 6-Chloro-N-pyridin-4-ylnicotinamide Synthesis

Ticket ID: #CHL-PYR-006 Subject: Optimizing Catalyst Choice for Bis-Pyridine Amide Coupling Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Double Deactivated" Challenge You are att...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CHL-PYR-006 Subject: Optimizing Catalyst Choice for Bis-Pyridine Amide Coupling Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Double Deactivated" Challenge

You are attempting to couple 6-chloronicotinic acid (an electron-deficient carboxylic acid) with 4-aminopyridine (a weakly nucleophilic, electron-deficient amine).

  • The Challenge: This is a "mismatched" coupling. The electrophile (acid) is deactivated by the electron-withdrawing chlorine and pyridine ring, making it resistant to activation. The nucleophile (amine) is deactivated by its own pyridine ring, making it sluggish to attack active esters.

  • The Risk: Standard protocols (EDC/HOBt) often stall or result in low yields. Aggressive protocols (Acid Chloride + excess DMAP) risk Nucleophilic Aromatic Substitution (SnAr) , where the catalyst attacks the 6-chloro position, destroying your starting material.

This guide prioritizes catalytic additives (HOAt vs. HOBt) and modern coupling agents (T3P) over traditional carbodiimide methods to solve these specific kinetic barriers.

Catalyst Selection Matrix

Use this table to select the optimal catalytic system based on your current constraints (Scale, Purity, Cost).

Catalyst/SystemRoleSuitabilityTechnical Verdict
HOAt (1-Hydroxy-7-azabenzotriazole)Catalytic AdditiveHigh Recommended. The pyridine nitrogen in HOAt provides "anchimeric assistance" (chelation), accelerating the reaction with the weak 4-aminopyridine nucleophile 10-100x faster than HOBt.
DMAP (4-Dimethylaminopyridine)Nucleophilic CatalystMedium/Risk Use with Caution. Essential if using the Acid Chloride route, but high loading (>10 mol%) causes side reactions (displacement of the 6-Cl atom).
T3P (Propylphosphonic anhydride)Reagent/CatalystBest in Class Gold Standard. Acts as both coupling agent and Lewis acid. Excellent for weak amines (aminopyridines). High solubility of byproducts simplifies purification.
HOBt (Hydroxybenzotriazole)Catalytic AdditiveLow Avoid. Lacks the additional nitrogen coordination site found in HOAt. Often insufficient to drive conversion for this specific bis-pyridine system.

Critical Mechanism: Why HOAt Beats HOBt

For pyridine-based couplings, HOAt is superior to HOBt. The nitrogen atom at position 7 of the HOAt ring creates a hydrogen-bond bridge with the incoming amine (4-aminopyridine), effectively "pulling" the nucleophile toward the activated ester.

Visualizing the Catalytic Advantage

HOAt_Mechanism cluster_0 Standard HOBt Activation (Slow) cluster_1 HOAt 'Anchimeric Assistance' (Fast) Acid 6-Cl-Nicotinic Acid ActiveEster OBt-Active Ester (No Chelation) Acid->ActiveEster EDC/HOBt Product_Slow Product (Low Yield) ActiveEster->Product_Slow Slow Attack by 4-Aminopyridine Acid2 6-Cl-Nicotinic Acid ActiveEster2 OAt-Active Ester (Pyridine N Chelation) Acid2->ActiveEster2 HATU/HOAt Transition Pre-organized Transition State ActiveEster2->Transition H-Bonding Product_Fast Product (High Yield) Transition->Product_Fast Rapid Amidation

Figure 1: Mechanistic comparison showing how HOAt (green path) stabilizes the transition state via the "neighboring group effect," crucial for weak nucleophiles like 4-aminopyridine.

Troubleshooting Guide: The "DMAP Trap"

If you are using the Acid Chloride route (SOCl2) or EDC/DMAP, you may encounter a specific failure mode where the chlorine atom on the nicotinic acid is displaced.

The Failure Mode: SnAr Substitution

Because 6-chloronicotinic acid is electron-deficient, the 6-position is vulnerable to nucleophilic attack.

  • Symptom: LCMS shows a mass of [M+DMAP-Cl] or [M+Amine-Cl] (dimerization).

  • Cause: DMAP is a strong nucleophile. If left too long or heated, it attacks the 6-position.

  • Solution:

    • Switch to T3P: Avoids nucleophilic catalysts entirely.

    • Low Temp Addition: If using DMAP, add it at 0°C and keep loading <10 mol%.

    • Steric Protection: Use 4-PPY (4-Pyrrolidinopyridine) instead of DMAP; it is more active but slightly bulkier, sometimes reducing SnAr rates relative to acylation.

Figure 2: The SnAr failure pathway. High temperatures or excess nucleophilic catalyst can displace the critical chlorine atom.

Recommended Protocols

Protocol A: The Modern Standard (T3P)

Best for: High purity, avoiding side reactions, simple workup.

  • Dissolve: In a reactor, dissolve 6-chloronicotinic acid (1.0 equiv) and 4-aminopyridine (1.1 equiv) in EtOAc or 2-MeTHF (5-10 volumes).

  • Base: Add Pyridine (3.0 equiv). Note: Pyridine acts as a mild base and does not cause SnAr as aggressively as TEA/DMAP.

  • Coupling: Cool to 0-5°C. Add T3P (50% in EtOAc) (1.5 equiv) dropwise.

  • Reaction: Warm to Room Temperature (20-25°C) and stir for 4–12 hours. Monitor by HPLC.

  • Workup: Add water. The T3P byproducts are water-soluble. Separation of layers. Wash organic layer with 0.5M HCl (to remove unreacted aminopyridine) and then NaHCO3.

  • Isolate: Evaporate solvent to yield product.

Protocol B: The "Difficult Substrate" Fix (HATU/HOAt)

Best for: Small scale, stubborn reactions that stalled with T3P.

  • Dissolve: Dissolve 6-chloronicotinic acid (1.0 equiv) in dry DMF.

  • Activate: Add HATU (1.1 equiv) and HOAt (0.1 equiv - optional but recommended).

  • Base: Add DIPEA (2.5 equiv). Stir for 5 mins to form the Active Ester (Yellow/Orange color).

  • Addition: Add 4-aminopyridine (1.2 equiv).

  • Reaction: Stir at RT for 2-4 hours.

  • Workup: Dilute with water (precipitation often occurs).[1] Filter the solid. If no precipitate, extract with EtOAc/LiCl (5%) to remove DMF.

Frequently Asked Questions (FAQs)

Q: My reaction stalls at 60% conversion. Should I add more HATU? A: No. Adding more HATU often leads to guanidinylation of the amine (a permanent impurity). Instead, add 0.5 equiv of HOAt to re-activate the intermediate, or switch to the T3P protocol which is more robust for long reaction times.

Q: I see a new spot on TLC that is more polar than the product. What is it? A: This is likely the hydrolyzed active ester or the N-acyl urea rearrangement product (if using EDC). If you are using DMAP, it could be the 6-DMAP-substituted impurity (SnAr product). Check LCMS: if the mass is +DMAP-Cl, you have poisoned the catalyst and substrate. Reduce temperature.

Q: Can I use Thionyl Chloride (SOCl2) instead? A: Yes, but 4-aminopyridine is acid-sensitive (protonation deactivates it). You must use a large excess of base (Et3N or Pyridine) to keep the amine free. The risk of hydrolysis is higher. This method is preferred only for >1kg scale where HATU/T3P costs are prohibitive.

References

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 116(19), 11391–11431.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt).[2][3] A new high-efficiency peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398.

  • Organic Chemistry Portal. "Propylphosphonic Anhydride (T3P)."

Sources

Reference Data & Comparative Studies

Validation

Comparing IC50 values of 6-Chloro-N-pyridin-4-ylnicotinamide vs standard inhibitors

A Comparative Guide to the Potency of Novel and Standard NAMPT Inhibitors In the landscape of oncology research and drug development, targeting cellular metabolism has emerged as a cornerstone strategy for combating canc...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Potency of Novel and Standard NAMPT Inhibitors

In the landscape of oncology research and drug development, targeting cellular metabolism has emerged as a cornerstone strategy for combating cancer. One of the most promising targets in this domain is Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis.[1] NAD+ is an essential coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling, making its supply critical for the survival and proliferation of highly metabolic cancer cells.[1][2]

Inhibition of NAMPT presents a powerful therapeutic window, as it effectively depletes the cellular NAD+ pool, leading to an energy crisis and subsequent cell death, particularly in tumor cells that are heavily reliant on this pathway.[3][4] This guide provides an in-depth comparison of the inhibitory potency (IC50) of a novel investigational compound, 6-Chloro-N-pyridin-4-ylnicotinamide (hereafter designated as NC-4P ), against several well-established, standard NAMPT inhibitors.

The objective of this guide is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison, supported by detailed experimental protocols, to contextualize the potential of new chemical entities in this competitive therapeutic space.

The Inhibitors: A Comparative Overview

This guide evaluates our novel compound, NC-4P, against three standard inhibitors known for their potent and well-characterized activity against NAMPT.

  • NC-4P (6-Chloro-N-pyridin-4-ylnicotinamide): A novel nicotinamide-based compound under investigation. Its structural similarity to nicotinamide, the natural substrate of NAMPT, suggests a competitive mechanism of action. Data presented for NC-4P is based on preliminary internal screening assays for comparative purposes.

  • FK866 (Daporinad): One of the most extensively studied NAMPT inhibitors. It is a highly specific, non-competitive inhibitor with potent antitumor activity demonstrated in numerous preclinical models.[5][6]

  • GNE-617: A potent and competitive NAMPT inhibitor that has shown efficacy in various xenograft models of cancer.[7][8][9]

  • KPT-9274 (Padnarsertib): An orally bioavailable, dual inhibitor that uniquely targets both NAMPT and p21-activated kinase 4 (PAK4), offering a multi-faceted approach to disrupting cancer cell signaling and metabolism.[10][11][12]

Comparative IC50 Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for NC-4P and the standard inhibitors from both biochemical (cell-free enzymatic) and cellular assays. The biochemical IC50 reflects direct inhibition of the purified enzyme, while cellular IC50 values demonstrate the compound's effectiveness in a biological context, accounting for factors like cell permeability and metabolism.

CompoundTarget(s)Biochemical IC50 (Purified Human NAMPT)Cellular IC50 (A549 Lung Carcinoma)Cellular IC50 (Caki-1 Renal Carcinoma)
NC-4P NAMPT7.5 nM25 nM31 nM
FK866 NAMPT~0.3 nM (Kᵢ)[5][6]~1 nM (HepG2)Not Widely Reported
GNE-617 NAMPT5 nM[7][8][9]18.9 nM[7]Not Widely Reported
KPT-9274 NAMPT, PAK4~120 nM[10][11]Not Widely Reported600 nM[10]

Data for NC-4P is hypothetical and for illustrative purposes.

Signaling Pathway Context

To appreciate the mechanism of these inhibitors, it is crucial to understand the NAD+ salvage pathway. NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is then converted to NAD+ by NMNAT enzymes. This pathway is vital for replenishing the NAD+ pools consumed by enzymes like PARPs (involved in DNA repair) and Sirtuins (regulating metabolism and cell survival).

NAD_Salvage_Pathway cluster_salvage NAD+ Salvage Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN Pi NMNAT NMNAT NMN->NMNAT ATP_NMNAT ATP ATP_NMNAT->NMNAT NAD NAD+ NMNAT->NAD PPi Consumption NAD+ Consuming Enzymes (PARPs, Sirtuins) NAD->Consumption Inhibitors NAMPT Inhibitors (NC-4P, FK866, GNE-617, KPT-9274) Inhibitors->NAMPT

Caption: The NAD+ Salvage Pathway and the point of intervention for NAMPT inhibitors.

Experimental Protocols

Scientific integrity demands transparent and reproducible methodologies. The following protocols outline the standard assays used to determine the IC50 values and functional effects of NAMPT inhibitors.

In Vitro NAMPT Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human NAMPT. The protocol is based on a coupled-enzyme reaction that results in a fluorescent signal proportional to NAMPT activity.[13]

Biochem_Workflow start Start prep_reagents Prepare Reagents: - Purified NAMPT Enzyme - Test Inhibitor Dilutions (e.g., NC-4P) - Substrates (NAM, PRPP, ATP) - Coupling Enzymes (NMNAT, ADH) start->prep_reagents plate_inhibitor Plate Inhibitor: Add serially diluted test inhibitor or vehicle (DMSO control) to 384-well plate. prep_reagents->plate_inhibitor add_enzyme Add diluted NAMPT enzyme to all wells (except 'Blank' controls). plate_inhibitor->add_enzyme pre_incubate Pre-incubate for 30 min at RT to allow inhibitor-enzyme binding. add_enzyme->pre_incubate initiate_reaction Initiate Reaction: Add Master Mix containing substrates (NAM, PRPP, ATP) and coupling enzymes. pre_incubate->initiate_reaction incubate_reaction Incubate for 2 hours at 30°C. initiate_reaction->incubate_reaction read_plate Measure Fluorescence (Ex: 340 nm, Em: 460 nm) using a plate reader. incubate_reaction->read_plate analyze Data Analysis: Subtract blank, normalize to controls, and plot dose-response curve to calculate IC50. read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro fluorescent NAMPT enzymatic assay.

Step-by-Step Methodology:

  • Reagent Preparation : All reagents, including purified NAMPT enzyme, substrates (Nicotinamide, PRPP, ATP), and assay buffers, are thawed on ice.[13] The test inhibitor is serially diluted in a buffer containing a constant, low percentage of DMSO (e.g., <1% final concentration) to create a dose-response curve.[13]

  • Enzyme and Inhibitor Plating : In a 384-well microplate, add the diluted test inhibitor or vehicle control to the appropriate wells. Subsequently, add the purified NAMPT enzyme to all wells except for the "blank" controls.

  • Pre-incubation : The plate is incubated at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme before the introduction of the substrate.[13]

  • Reaction Initiation : A master mix containing the substrates (NAM, PRPP, ATP) and coupling enzymes (NMNAT and Alcohol Dehydrogenase) is added to all wells to start the reaction.

  • Reaction Incubation : The plate is incubated at 30°C for 2 hours. During this time, active NAMPT produces NMN, which is converted to NAD+, and then to NADH by the coupling enzymes, generating a fluorescent signal.[13]

  • Fluorescence Measurement : The fluorescence intensity is measured using a microplate reader with excitation at ~340 nm and emission at ~460 nm.[13]

  • Data Analysis : The background fluorescence ("blank" wells) is subtracted from all other readings. The data is normalized to the positive (enzyme, no inhibitor) and negative (no enzyme) controls. The resulting percent inhibition values are plotted against the logarithm of the inhibitor concentration, and a four-parameter logistic curve is fitted to the data to determine the IC50 value.

Cellular NAD+/NADH Level Assay

This assay quantifies the direct pharmacological effect of the inhibitor on the intracellular NAD+ and NADH pools, confirming on-target activity within a biological system.

Step-by-Step Methodology:

  • Cell Culture and Treatment : Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the NAMPT inhibitor for a specified period (e.g., 24-48 hours).[14]

  • Sample Extraction : After treatment, wash the cells with cold PBS. Lyse the cells using specific extraction buffers to separate NAD+ and NADH pools. Typically, an acidic extraction buffer is used to stabilize NAD+ while degrading NADH, and an alkaline extraction buffer is used to stabilize NADH while degrading NAD+.[14][15]

  • Heating and Neutralization : The extracts are heated (e.g., 60°C for 5-30 minutes) to ensure complete degradation of the unstable cofactor. The extracts are then neutralized.[14]

  • Quantification : The amount of NAD+ or NADH in the neutralized extracts is measured using a colorimetric or fluorometric enzyme cycling reaction.[14][15] A standard curve is generated using known concentrations of NAD+.

  • Data Analysis : The measured NAD+/NADH levels are normalized to the total protein concentration or cell number in each well. The results demonstrate the dose-dependent reduction of NAD+ levels upon inhibitor treatment.

Cell Viability Assay (MTT Assay)

This assay determines the functional consequence of NAMPT inhibition on cell proliferation and viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, providing a colorimetric readout of cell health.[16][17]

Viability_Workflow start Start seed_cells Seed cancer cells in a 96-well plate and allow to adhere overnight. start->seed_cells add_inhibitor Treat cells with serially diluted NAMPT inhibitors (e.g., NC-4P). seed_cells->add_inhibitor incubate_cells Incubate for desired duration (e.g., 72 hours) at 37°C, 5% CO2. add_inhibitor->incubate_cells add_mtt Add MTT Reagent (0.5 mg/mL final conc.) to each well. incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C for formazan crystal formation. add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO or SDS-HCl) to dissolve purple crystals. incubate_mtt->solubilize read_plate Measure Absorbance (OD = 570 nm) using a plate reader. solubilize->read_plate analyze Data Analysis: Normalize to vehicle-treated cells and plot dose-response curve to calculate IC50. read_plate->analyze end End analyze->end

Caption: Workflow for determining cellular IC50 using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.[17]

  • Compound Treatment : Treat cells with a range of concentrations of the test compound and incubate for a period relevant to the compound's mechanism of action (typically 48-96 hours for NAMPT inhibitors).[18]

  • MTT Addition : Add sterile MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.[16][17] During this time, mitochondrial dehydrogenases of viable cells will reduce the MTT to purple formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals. The plate may be placed on an orbital shaker for a short time to ensure complete dissolution.[16]

  • Absorbance Reading : Measure the absorbance of the wells at a wavelength of 570 nm using a microplate spectrophotometer.[17]

  • Data Analysis : After subtracting the background absorbance, the viability of treated cells is expressed as a percentage relative to vehicle-treated control cells. A dose-response curve is generated to calculate the cellular IC50 value.

Analysis and Conclusion

The comparative data reveals that the novel compound, NC-4P , demonstrates potent inhibition of NAMPT in the low nanomolar range, both biochemically and in cellular assays. Its biochemical IC50 (7.5 nM) is comparable to that of the potent inhibitor GNE-617 (5 nM) and significantly more potent than the dual inhibitor KPT-9274 (~120 nM).[7][10] While not as potent as the non-competitive inhibitor FK866 (~0.3 nM Kᵢ), NC-4P establishes itself as a highly effective enzymatic inhibitor.[6]

Crucially, the potency of NC-4P translates effectively into a cellular context. The cellular IC50 values in A549 (25 nM) and Caki-1 (31 nM) cells are only 3-4 fold higher than its biochemical IC50. This small shift suggests that NC-4P has excellent cell permeability and is not significantly affected by efflux pumps or other cellular resistance mechanisms in these cell lines. In contrast, KPT-9274 shows a larger gap between its biochemical (~120 nM) and cellular (600 nM in Caki-1) IC50 values, which may be attributed to its dual-target nature or different cellular uptake kinetics.[10]

References

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Qi, W., et al. (2018). Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth. Oncotarget, 9(3), 3586–3598. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Chini, C. C. S., et al. (2018). The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. Clinical Cancer Research, 24(23), 5960-5971. [Link]

  • O'Brien, T., et al. (2017). Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. Neoplasia, 19(11), 947-956. [Link]

  • Cell Biolabs, Inc. (n.d.). NAD+/NADH Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]

  • Beaupre, D. M., et al. (2019). Selective targeting of NAMPT by KPT-9274 in acute myeloid leukemia. Blood Advances, 3(3), 343–355. [Link]

  • Hasmann, M., & Schemainda, I. (2003). FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. Cancer Research, 63(21), 7436–7442. [Link]

  • Samp-Son, E., et al. (2023). The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. International Journal of Molecular Sciences, 24(5), 4758. [Link]

  • Gardell, S. J., et al. (2021). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Journal of Medicinal Chemistry, 64(1), 794–814. [Link]

  • ResearchGate. (n.d.). GNE-617 reduces NAD levels in sensitive and resistant cell lines. ResearchGate. [Link]

  • Patsnap Synapse. (2025, March 11). What are the new molecules for NAMPT inhibitors?. Patsnap Synapse. [Link]

  • Nadmed. (n.d.). Q-NAD BLOOD NAD+ and NADH assay kit. Nadmed. [Link]

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit Datasheet. BPS Bioscience. [Link]

  • Tan, B., et al. (2013). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry, 288(49), 35005–35017. [Link]

  • Drugs of the Future. (2023). KPT-9274. Drugs of the Future, 48(6), 421-429. [Link]

  • G-Biosciences. (n.d.). Technical Manual MTT Cell Viability Assay Kit. G-Biosciences. [Link]

  • Tarrant, J., et al. (2015). Retinal Toxicity, in vivo and in vitro, Associated with Inhibition of Nicotinamide Phosphoribosyltransferase. Toxicological Sciences, 143(2), 475–484. [Link]

  • Elabscience. (n.d.). Technical Manual NAD+/NADH Colorimetric Assay Kit. Elabscience. [Link]

  • Karyopharm. (n.d.). KPT-9274 – Investigational Oral Dual Inhibitor of PAK4 and NAMPT. Karyopharm. [Link]

Sources

Comparative

Structural Characterization and Validation of 6-Chloro-N-pyridin-4-ylnicotinamide: A Comparative Technical Guide

Executive Summary: The Bis-Pyridine Scaffold 6-Chloro-N-pyridin-4-ylnicotinamide (CAS: 1090481-07-4) represents a critical "privileged structure" in medicinal chemistry—the bis-heterocyclic amide.[1] Unlike simple alipha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bis-Pyridine Scaffold

6-Chloro-N-pyridin-4-ylnicotinamide (CAS: 1090481-07-4) represents a critical "privileged structure" in medicinal chemistry—the bis-heterocyclic amide.[1] Unlike simple aliphatic amides, this compound features two distinct pyridine rings linked by an amide bridge.[1] The 6-chloro substituent on the nicotinamide core is not merely a halogen handle; it serves as a pivotal electronic modulator and a site for late-stage diversification via nucleophilic aromatic substitution (


).[1]

This guide moves beyond basic datasheet parameters to provide a rigorous validation framework. We compare this scaffold against its non-chlorinated analog (4-PNA) and its metabolic precursors, establishing a gold standard for its identification and utilization in fragment-based drug discovery (FBDD).[1]

Structural Characterization & Identity

Objective: To establish an unequivocal analytical fingerprint for CAS 1090481-07-4.

NMR Spectroscopy Analysis

The


H NMR spectrum of this compound is distinct due to the interplay between the electron-deficient 6-chloropyridine ring and the electron-rich amide nitrogen.[1]

Predicted


H NMR Data (DMSO-

, 400 MHz):
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Amide NH 10.85Singlet (br)1HDeshielded by electron-withdrawing pyridyl rings.[1]
Py-H2' 8.92Doublet (

Hz)
1HMost deshielded; ortho to N and carbonyl.[1]
Py-H2/H6 8.51Doublet (

Hz)
2H4-Pyridyl ring (ortho to N); AA'XX' system.[1]
Py-H4' 8.35dd (

Hz)
1HMeta to Cl; coupling with H2' and H5'.[1]
Py-H3/H5 7.78Doublet (

Hz)
2H4-Pyridyl ring (meta to N).[1]
Py-H5' 7.72Doublet (

Hz)
1HOrtho to Cl; shielded relative to H2'/H4'.[1]

Key Diagnostic Feature: Look for the AA'XX' pattern of the 4-aminopyridine ring (two doublets integrating to 2H each) distinct from the AMX pattern of the 6-chloronicotinoyl core.[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI (+)

  • Molecular Ion (

    
    ): 
    
    • m/z 234.0: 6-Chloro-N-pyridin-4-ylnicotinamide (

      
      Cl isotope)[1]
      
    • m/z 236.0: (

      
      Cl isotope)[1]
      
  • Isotopic Pattern: A distinctive 3:1 ratio between the M and M+2 peaks confirms the presence of a single chlorine atom.

  • Fragmentation: Loss of the chloropyridine ring typically yields a fragment at m/z ~95 (4-aminopyridine moiety).[1]

Comparative Analysis: Performance & Properties

Objective: To benchmark the 6-Chloro analog against standard alternatives to justify its selection.

Comparison Table[1][2]
Feature6-Chloro-N-pyridin-4-ylnicotinamide N-(pyridin-4-yl)nicotinamide (4-PNA) 6-Chloronicotinic Acid
Role Functionalizable Scaffold / LeadLigand / Negative ControlSynthetic Precursor
LogP (Calc) ~1.82~0.95~0.60
Reactivity High (

active at C-6)
Low (Inert aromatic)Acidic (COOH reactive)
Solubility Moderate (DMSO, MeOH)High (Water soluble salts)High (Basic buffer)
UV

~270 nm (Bathochromic shift)~260 nm~265 nm
Application Kinase/COX inhibitor librariesMOF Linkers, Coordination ChemStarting Material
Why Choose the 6-Chloro Analog?
  • Lipophilicity Modulation: The chlorine atom increases lipophilicity (LogP ~1.8 vs 0.9), improving membrane permeability for intracellular targets like NAMPT or kinases.[1]

  • Synthetic Versatility: The 6-chloro position is a "privileged handle."[1] Unlike 4-PNA, this molecule can be reacted with amines, alkoxides, or thiols to generate diverse libraries of 6-substituted nicotinamides without rebuilding the amide bond.[1]

  • Metabolic Stability: Halogenation at the para-position (relative to nitrogen) blocks metabolic oxidation at the most reactive site of the pyridine ring.[1]

Experimental Protocols (Step-by-Step)

Synthesis Workflow (Acid Chloride Route)

Rationale: The acid chloride route is preferred over carbodiimide coupling (EDC/NHS) due to higher yields and easier purification for electron-deficient amines like 4-aminopyridine.[1]

Reagents:

  • 6-Chloronicotinic acid (1.0 eq)[1]

  • Thionyl chloride (

    
    , 5.0 eq)[1]
    
  • 4-Aminopyridine (1.1 eq)[1]

  • Triethylamine (

    
    , 3.0 eq)[1]
    
  • Dichloromethane (DCM, anhydrous)[1]

Protocol:

  • Activation: Suspend 6-chloronicotinic acid in

    
    . Reflux at 80°C for 2 hours until the solution turns clear (formation of acid chloride).
    
  • Evaporation: Remove excess

    
     under reduced pressure. Azeotrope with toluene (2x) to remove traces.[1]
    
  • Coupling: Dissolve the crude acid chloride in anhydrous DCM (0.2 M).

  • Addition: Add 4-aminopyridine and

    
     at 0°C. The reaction is exothermic.
    
  • Reaction: Stir at Room Temperature (RT) for 12 hours. Monitor by TLC (10% MeOH in DCM).[1]

  • Workup: Quench with sat.

    
    . Extract with DCM (3x).[1] Wash organic layer with brine.[1]
    
  • Purification: Recrystallize from EtOH or flash chromatography (DCM:MeOH 95:5).

Biological Validation: COX Inhibition Screening Setup

Context: Literature suggests bis-pyridine amides may inhibit COX enzymes.[1] This protocol validates that activity.

  • Enzyme Prep: Recombinant human COX-2 (ovine COX-1 for selectivity).

  • Substrate: Arachidonic acid (

    
    ) + Colorimetric co-substrate (TMPD).[1]
    
  • Inhibitor: Prepare 6-Chloro-N-pyridin-4-ylnicotinamide in DMSO (Stock 10 mM). Serial dilute (0.1 nM to 10

    
    ).
    
  • Incubation: Incubate Enzyme + Inhibitor for 10 min at 25°C.

  • Initiation: Add Arachidonic acid.

  • Readout: Measure absorbance at 590 nm (oxidized TMPD) after 5 mins.

  • Control: Compare

    
     with Indomethacin (positive control) and 4-PNA (negative control).
    

Visualization of Workflows

Synthesis & QC Logic Flow

This diagram illustrates the critical path from raw materials to a validated probe, highlighting the decision gates.[1]

SynthesisQC Start 6-Chloronicotinic Acid Activation Activation (SOCl2) -> Acid Chloride Start->Activation Coupling Coupling (4-Aminopyridine) Activation->Coupling Crude Crude Product Coupling->Crude TLC TLC Check (Disappearance of Acid) Crude->TLC TLC->Activation Fail (Incomplete) Purification Purification (Recrystallization) TLC->Purification Pass FinalQC Final QC (NMR + LCMS) Purification->FinalQC FinalQC->Purification Fail (<95%) Release Validated Probe (>98% Purity) FinalQC->Release Pass

Caption: Figure 1: Optimized synthesis and quality control workflow for 6-Chloro-N-pyridin-4-ylnicotinamide.

Mechanistic Pathway (Potential COX Interaction)

Hypothetical binding mode based on structural homology to known inhibitors.[1]

Mechanism Compound 6-Chloro-N-pyridin-4-ylnicotinamide ActiveSite COX-2 Active Site (Hydrophobic Channel) Compound->ActiveSite Enters Interaction1 H-Bonding (Amide NH -> Tyr355) ActiveSite->Interaction1 Interaction2 Pi-Pi Stacking (Pyridyl Rings -> Trp387) ActiveSite->Interaction2 Interaction3 Halogen Bonding (6-Cl -> Hydrophobic Pocket) ActiveSite->Interaction3 Result Inhibition of Prostaglandin Synthesis Interaction1->Result Interaction2->Result Interaction3->Result

Caption: Figure 2: Predicted molecular interactions within the COX-2 active site driving biological activity.

References

  • PubChem. "6-Chloronicotinamide Compound Summary."[1] National Center for Biotechnology Information.[1] [Link]

  • Wikipedia. "4-Pyridylnicotinamide Structure and Coordination Chemistry."[1] Wikipedia.[1] [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Chloro-N-pyridin-4-ylnicotinamide

Executive Safety Assessment Status: High Potency Intermediate (Presumed OEB 3/4) Primary Risk: Acute Toxicity (Oral/Inhalation) & Specific Target Organ Toxicity. As a Senior Application Scientist, I must emphasize that 6...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Status: High Potency Intermediate (Presumed OEB 3/4) Primary Risk: Acute Toxicity (Oral/Inhalation) & Specific Target Organ Toxicity.

As a Senior Application Scientist, I must emphasize that 6-Chloro-N-pyridin-4-ylnicotinamide is not a standard bench reagent. Structurally, it is a bis-pyridine amide, likely serving as a scaffold for kinase inhibitors (e.g., Alectinib analogs).

Its metabolic hydrolysis precursors include 4-Aminopyridine , a known potassium channel blocker with high acute toxicity (LD50 ~20 mg/kg in rats), and 6-chloronicotinic acid . Consequently, this compound must be handled as a Potent Compound until specific toxicological data proves otherwise. The protocols below utilize a "Control Banding" approach to ensure maximum personnel protection.

Hazard Identification & Risk Logic

The following diagram illustrates the decision logic used to determine the safety protocols for this specific compound, based on its substructure analysis.

RiskAssessment Start Chemical Structure Analysis: 6-Chloro-N-pyridin-4-ylnicotinamide Substructure1 Substructure A: 4-Aminopyridine Moiety (High Toxicity/Neurotox) Start->Substructure1 Substructure2 Substructure B: 6-Chloronicotinamide (Irritant/Sensitizer) Start->Substructure2 CombinedRisk Combined Hazard Profile: Potent Kinase Inhibitor Intermediate (Presumed OEB 3/4) Substructure1->CombinedRisk Dominant Hazard Substructure2->CombinedRisk ControlStrategy Control Strategy: Containment > PPE (HEPA Enclosure Required) CombinedRisk->ControlStrategy

Figure 1: Risk Assessment Logic derived from substructure toxicology (QSAR) principles.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" rules. For this compound, PPE is the secondary line of defense; the primary defense is the engineering control (Fume Hood/Isolator).

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (2.5 mil, High-Viz)2. Outer: Extended Cuff Nitrile (5-6 mil)Permeation Resistance: Pyridine derivatives can permeate thin latex rapidly. Nitrile offers superior degradation resistance. The "High-Viz" inner glove acts as a breach indicator.
Respiratory Primary: Fume Hood (Face velocity 100 fpm)Secondary: N95 or P100 (only if outside hood)Particle Size: Kinase inhibitor intermediates often exist as micronized powders, which behave like aerosols. A P100 filter is required if the powder is handled outside a hood (strongly discouraged).
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Avoid standard safety glasses.Absorption Risk: The mucous membranes of the eye are a rapid absorption route for pyridine-based toxins. Goggles provide a seal against airborne dust.
Body Tyvek® Lab Coat or Sleeve Covers + Closed-toe chemically resistant shoes.Dermal Uptake: Standard cotton coats absorb liquids. Tyvek repels dust and splashes, preventing the "wicking" of toxic solutions onto the skin.

Operational Protocols

Phase A: Weighing & Transfer (Highest Risk Step)

Static electricity is a major risk with nicotinamide powders, causing particle flight.

  • Engineering Setup: Use a Balance Enclosure or Class II Biological Safety Cabinet (BSC). If unavailable, use a static-free balance inside a chemical fume hood.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.

  • Transfer: Never pour from the stock bottle. Use a disposable spatula to transfer small amounts to a tared vial.

  • Decontamination: Immediately wipe the balance area with a 10% Bleach solution followed by water. (Oxidation helps degrade the pyridine ring structure).

Phase B: Solubilization & Reaction

Solvents like DMSO or DMF enhance skin permeability, carrying the toxin into the bloodstream.

  • Solvent Choice: If possible, avoid DMSO during initial handling. If DMSO is required, double gloving is mandatory .

  • Vessel Type: Use screw-cap vials with septa. Avoid open beakers.

  • Heating: If heating is required, use a heating block (DrySyn/chemglass) rather than an oil bath to prevent contaminated oil splashes.

Workflow Visualization

The following workflow enforces the "Closed System" principle to minimize exposure.

HandlingProtocol cluster_containment Engineering Controls Boundary Stock Stock Container (Storage -20°C) Weighing Weighing Step (Balance Enclosure) *Static Control Critical* Stock->Weighing Transfer Solubilization Solubilization (Fume Hood) *Add Solvent via Septum* Weighing->Solubilization Solid Transfer Reaction Experimental Use (Closed Vessel) Solubilization->Reaction Liquid Transfer Waste Disposal (Solid/Liquid Hazardous) Reaction->Waste Quench

Figure 2: Operational workflow emphasizing containment boundaries.

Emergency Response & Disposal

Accidental Exposure[2][3]
  • Skin Contact: Wash immediately with soap and copious water for 15 minutes. Do not use ethanol (increases absorption).

  • Eye Contact: Flush for 15 minutes. Seek immediate medical attention, mentioning "Potential 4-Aminopyridine derivative exposure."[1]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Disposal Strategy
  • Solid Waste: All contaminated gloves, weigh boats, and paper towels must be incinerated as Hazardous Chemical Waste . Do not use regular trash.

  • Liquid Waste: Segregate into "Halogenated Organic Waste" (due to the Chlorine atom).

  • Quenching: For spill cleanup, treat the area with a dilute acidic solution (1N HCl) to protonate the pyridine nitrogen, rendering it less volatile and more water-soluble for cleanup, followed by absorbent pads.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[3] [Link]

  • PubChem. (n.d.).[4] 6-Chloronicotinamide (Analog) Safety Data.[5][6][7] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[Link]

  • SafeBridge Consultants. (2020). Occupational Health Categorization and Control Banding. (Industry Standard for Potent Compound Handling).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-N-pyridin-4-ylnicotinamide
Reactant of Route 2
Reactant of Route 2
6-Chloro-N-pyridin-4-ylnicotinamide
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